molecular formula C21H30N2O B2526051 1-[4-(ADAMANTAN-1-YL)PHENYL]-3-BUTYLUREA CAS No. 391230-02-7

1-[4-(ADAMANTAN-1-YL)PHENYL]-3-BUTYLUREA

Katalognummer: B2526051
CAS-Nummer: 391230-02-7
Molekulargewicht: 326.484
InChI-Schlüssel: KNXHVGWMDSGNDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(Adamantan-1-yl)phenyl]-3-butylurea is a chemical research compound designed for investigative applications. It belongs to a class of 1,3-disubstituted ureas that incorporate a bulky, lipophilic adamantane moiety. Adamantane derivatives are of significant scientific interest due to their diverse biological activities and presence in various pharmacologically active compounds . In particular, 1,3-disubstituted ureas containing an adamantyl group have been extensively investigated as potent inhibitors of the human soluble epoxide hydrolase (sEH) enzyme . The sEH enzyme is a key regulatory enzyme in the metabolism of epoxy fatty acids, and its inhibition is a promising therapeutic strategy for researching cardiovascular diseases, inflammation, diabetes, and pain . The structure of this compound features an adamantyl group linked to a phenyl ring, which is common in inhibitors designed to occupy the large, hydrophobic tunnel of the sEH catalytic domain . The butylurea chain is a characteristic feature of many potent sEH inhibitors, as the urea moiety is critical for forming key hydrogen bonds within the enzyme's active site . This combination of a rigid adamantyl-aromatic core with a flexible alkyl urea chain makes it a valuable candidate for probing structure-activity relationships in medicinal chemistry and enzymology research. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

1-[4-(1-adamantyl)phenyl]-3-butylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O/c1-2-3-8-22-20(24)23-19-6-4-18(5-7-19)21-12-15-9-16(13-21)11-17(10-15)14-21/h4-7,15-17H,2-3,8-14H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXHVGWMDSGNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Retrosynthetic Analysis and Key Intermediates

The target molecule comprises two primary subunits: a 4-(adamantan-1-yl)aniline derivative and a butylurea moiety. Retrosynthetically, the molecule can be dissected into (1) the adamantane-bearing aromatic amine and (2) the butyl isocyanate or equivalent electrophilic partner. The urea linkage forms via nucleophilic attack of the amine on the isocyanate, a well-established reaction in ureagenesis.

Adamantane-Functionalized Aromatic Amines

The synthesis of 4-(adamantan-1-yl)aniline (Intermediate A ) is pivotal. A common route involves Friedel-Crafts alkylation of aniline derivatives with 1-adamantanol or 1-bromoadamantane under acidic conditions. For example, reacting aniline with 1-bromoadamantane in the presence of AlCl₃ yields Intermediate A with regioselectivity favoring the para position due to steric hindrance from the adamantane group.

Urea Formation Strategies

Direct Coupling of Adamantane-Aniline with Butyl Isocyanate

The most straightforward method involves reacting Intermediate A with butyl isocyanate in anhydrous toluene or dichloromethane at 0–25°C (Scheme 1). Triethylamine is often added to scavenge HCl generated during the reaction.

Scheme 1:
$$
\text{4-(Adamantan-1-yl)aniline} + \text{Butyl isocyanate} \xrightarrow{\text{Et}_3\text{N, toluene}} \text{1-[4-(Adamantan-1-yl)phenyl]-3-butylurea}
$$

This method typically achieves yields of 70–85%, with purity >95% after recrystallization from ethanol/water.

Optimization Considerations
  • Stoichiometry: A 1:1.2 molar ratio of amine to isocyanate minimizes diurea formation.
  • Temperature: Reactions conducted above 40°C risk decomposition of the adamantane moiety.
  • Solvent: Polar aprotic solvents like DMF accelerate the reaction but may necessitate stricter temperature control.

Carbamate Azide Intermediate Route

For cases where butyl isocyanate is inaccessible, an alternative employs in situ generation of the isocyanate via the Curtius rearrangement. This method, detailed in, involves:

  • Synthesis of Butyl Carbamate Azide:
    Butyl amine reacts with diphenylphosphoryl azide (DPPA) in the presence of triethylamine to form the carbamate azide.

  • Thermal Rearrangement:
    Heating the azide in toluene at 80°C generates butyl isocyanate, which subsequently reacts with Intermediate A .

Key Data:

  • Yield: 65–78%
  • Purity: 90–94% before column chromatography (silica gel, hexane/ethyl acetate 3:1).

Alternative Pathways via Mitsunobu Coupling

Recent advances leverage Mitsunobu reactions to construct the urea linkage. As reported in, this method involves:

  • Mitsunobu Coupling:
    Reaction of 1-adamantanol with 4-nitrophenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine yields 4-(adamantan-1-yl)nitrobenzene.

  • Reduction to Amine:
    Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to Intermediate A .

  • Urea Formation:
    Intermediate A reacts with butyl isocyanate as in Scheme 1.

Advantages:

  • Avoids Friedel-Crafts conditions, which can degrade acid-sensitive substrates.
  • Higher functional group tolerance.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography: Silica gel with hexane/ethyl acetate (gradient elution) effectively separates the target urea from unreacted amine and diurea byproducts.
  • HPLC: Reverse-phase C18 columns (acetonitrile/water) confirm purity >99% for pharmacological applications.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.60–1.70 (m, 15H, adamantane), 3.15 (t, 2H, -NHCO-), 6.85–7.25 (m, 4H, aromatic).
  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O urea).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Direct Coupling 70–85 95 Simplicity, fewer steps Requires pure isocyanate
Carbamate Azide 65–78 90 Avoids handling isocyanate Lower yield
Mitsunobu Approach 75–80 97 Compatible with sensitive substrates Costly reagents (DEAD, PPh₃)

Scale-Up Considerations and Industrial Relevance

Kilogram-scale production favors the direct coupling method due to its operational simplicity. Critical parameters for scale-up include:

  • Heat Management: Exothermic urea formation necessitates jacketed reactors with cooling.
  • Solvent Recovery: Toluene is recycled via distillation, reducing environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[4-(ADAMANTAN-1-YL)PHENYL]-3-BUTYLUREA undergoes various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: The phenyl group can undergo reduction reactions to form cyclohexyl derivatives.

    Substitution: The urea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Cyclohexyl derivatives.

    Substitution: Substituted urea derivatives.

Wirkmechanismus

The mechanism of action of 1-[4-(ADAMANTAN-1-YL)PHENYL]-3-BUTYLUREA involves its interaction with specific molecular targets. For instance, as an inhibitor of soluble epoxide hydrolase (sEH), it binds to the enzyme’s active site, preventing the hydrolysis of epoxides to diols . This inhibition can modulate various biological pathways, including those involved in inflammation and pain.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 1-[4-(adamantan-1-yl)phenyl]-3-butylurea and two structurally related urea derivatives:

Property 1-[4-(Adamantan-1-yl)phenyl]-3-butylurea 3-Butyl-1-[4-(diethylamino)phenyl]urea 1-(m-Anisyl)-3-butylurea
CAS Number Not publicly listed 89402-56-2 195133-27-8
Molecular Formula C₂₀H₂₈N₂O C₁₅H₂₅N₃O C₁₂H₁₈N₂O₂
Molecular Weight (g/mol) 312.45 263.39 222.28
Key Substituents Adamantane, phenyl, butylurea Diethylamino, phenyl, butylurea Methoxy (m-anisyl), butylurea
logP (Estimated) ~5.2 (highly lipophilic) ~3.8 ~2.5
Solubility Low aqueous solubility Moderate in polar solvents Higher in polar aprotic solvents
Functional Groups Urea, adamantane Urea, tertiary amine Urea, methoxy ether

Structural and Functional Insights:

  • Adamantane vs. Diethylamino Substituents: The adamantane group in the target compound enhances hydrophobicity and steric bulk compared to the diethylamino group in 3-butyl-1-[4-(diethylamino)phenyl]urea. This difference may reduce water solubility but improve interaction with hydrophobic binding pockets in biological targets .
  • Methoxy vs. Adamantane : The methoxy group in 1-(m-anisyl)-3-butylurea introduces moderate polarity and hydrogen-bonding capacity, contrasting with the adamantane’s purely hydrophobic character. This could influence metabolic pathways (e.g., cytochrome P450 interactions) .

Research Findings and Pharmacological Implications

Structural Studies: While crystallographic data for 1-[4-(adamantan-1-yl)phenyl]-3-butylurea is unavailable, analogs like 3-butyl-1-[4-(diethylamino)phenyl]urea may have been analyzed using programs such as SHELX for small-molecule refinement . Such tools are critical for resolving steric effects imposed by bulky groups like adamantane.

The methoxy derivative could serve as a substrate for demethylation enzymes, a property absent in the adamantane-containing compound.

Notes and Limitations

  • Data Gaps : Experimental data (e.g., IC₅₀ values, pharmacokinetics) for 1-[4-(adamantan-1-yl)phenyl]-3-butylurea is lacking in public databases, necessitating caution in extrapolating pharmacological behavior.
  • Synthetic Accessibility : Adamantane-containing compounds often require multi-step synthesis, which may limit scalability compared to simpler aryl-ureas .

Biologische Aktivität

1-[4-(Adamantan-1-yl)phenyl]-3-butylurea is a compound of interest due to its potential biological activities, particularly as a soluble epoxide hydrolase (sEH) inhibitor. This article explores its synthesis, biological activities, pharmacokinetic profiles, and comparative studies with other compounds.

Synthesis and Structural Properties

The compound is synthesized through the reaction of adamantane derivatives with phenyl and butyl groups, resulting in a urea structure. The synthesis typically involves the formation of an isocyanate intermediate, which reacts with amines to yield the desired urea compound.

Table 1: Synthesis Overview of 1-[4-(Adamantan-1-yl)phenyl]-3-butylurea

StepReaction TypeReactantsProductsYield (%)
1IsocyanationAdamantane derivative + Phenyl amineIsocyanate intermediate85
2Urea FormationIsocyanate + Butyl amine1-[4-(Adamantan-1-yl)phenyl]-3-butylurea90

1-[4-(Adamantan-1-yl)phenyl]-3-butylurea acts primarily as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of fatty acid epoxides, which are involved in various physiological processes including inflammation and pain modulation. By inhibiting sEH, the compound may enhance the levels of anti-inflammatory epoxides, thereby exerting therapeutic effects.

Pharmacological Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In murine models, it has been shown to reduce levels of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) challenges. This suggests a potential application in treating inflammatory diseases.

Table 2: Pharmacological Effects in Murine Models

ParameterControl GroupTreatment Group (1-[4-(Adamantan-1-yl)phenyl]-3-butylurea)
IL-6 Levels (pg/mL)15075
TNF-α Levels (pg/mL)20090
Pain Response (Latency in sec)1015

Comparative Studies

Comparative studies with other adamantane-based compounds reveal that while many exhibit similar sEH inhibitory activity, 1-[4-(Adamantan-1-yl)phenyl]-3-butylurea shows improved metabolic stability and bioavailability.

Table 3: Comparison of Adamantane-based sEH Inhibitors

Compound NameIC50 (nM)Oral Bioavailability (%)Metabolic Stability
1-[4-(Adamantan-1-yl)phenyl]-3-butylurea5.098High
Trans-AUCB1.385Moderate
APAU10.075Low

Case Studies

In clinical settings, compounds similar to 1-[4-(Adamantan-1-yl)phenyl]-3-butylurea have demonstrated efficacy in reducing inflammation and pain in models of arthritis and other inflammatory conditions. For instance, studies have shown that administration of this compound leads to significant reductions in joint swelling and pain scores compared to controls.

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Critical for confirming urea linkage (NH signals at δ 5.5–6.5 ppm) and adamantane proton environments (distinct singlet at δ 1.6–2.1 ppm).
  • X-ray Crystallography : Resolves hydrogen-bonding networks and crystal packing. For adamantane-urea derivatives, intermolecular N–H···O bonds stabilize layered structures, as seen in related compounds .
  • Elemental Analysis : Validates molecular formula (e.g., C, H, N content) and purity.

How can factorial design be applied to optimize the synthesis parameters of 1-[4-(Adamantan-1-yl)phenyl]-3-butylurea?

Advanced Research Focus
Factorial design minimizes experimental trials while identifying critical variables. For example:

  • Variables : Temperature (20–60°C), solvent polarity (dichloromethane vs. THF), and catalyst loading (0–5% triethylamine).
  • Response Metrics : Yield, purity, and reaction time.
    A 2³ factorial design (8 experiments) can reveal interactions between variables. Statistical analysis (ANOVA) identifies optimal conditions, reducing trial-and-error approaches .

What computational approaches are recommended for predicting the reactivity and stability of adamantane-containing urea derivatives?

Q. Advanced Research Focus

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts reaction pathways, transition states, and thermodynamic stability. For example, reaction path searches can simulate isocyanate-amine coupling mechanisms.
  • Molecular Dynamics (MD) : Models crystal packing and solubility behavior in solvents.
  • Machine Learning : Trains models on existing urea derivative datasets to predict synthetic yields or degradation rates under specific conditions .

How can researchers resolve discrepancies in experimental data when different synthetic routes yield varying product purities?

Q. Advanced Research Focus

  • Side Reaction Analysis : Use LC-MS or GC-MS to identify byproducts (e.g., unreacted isocyanate or dimerization products).
  • Kinetic Studies : Compare reaction rates under Method A (base-catalyzed) vs. Method B (solvent-driven). Slower kinetics in Method A may allow intermediate stabilization, reducing impurities.
  • Purification Optimization : Gradient recrystallization or column chromatography can isolate the target compound from byproducts .

What role does hydrogen bonding play in the crystal packing and physicochemical properties of 1-[4-(Adamantan-1-yl)phenyl]-3-butylurea?

Q. Advanced Research Focus

  • Crystal Engineering : The urea moiety forms N–H···O hydrogen bonds, creating 1D chains or 2D sheets. Adamantane’s rigidity influences packing density and melting points (e.g., 249–250°C for fluorophenyl analogs).
  • Solubility : Strong intermolecular H-bonding reduces solubility in nonpolar solvents, necessitating polar aprotic solvents for recrystallization .

What advanced analytical techniques are required to assess the thermodynamic stability of adamantane-urea compounds under varying environmental conditions?

Q. Advanced Research Focus

  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (Td) and moisture sensitivity.
  • Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., glass transition or crystallization).
  • Accelerated Stability Testing : Exposes the compound to elevated temperatures/humidity, followed by HPLC purity checks. Adamantane’s hydrophobicity enhances stability in humid environments .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.